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molecular formula C10H9N3O B3065254 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide CAS No. 33859-54-0

3-Methyl-6-phenyl-1,2,4-triazine 4-oxide

Cat. No. B3065254
M. Wt: 187.2 g/mol
InChI Key: BJIXGJNMHUVHDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06608062B1

Procedure details

To a solution of hydrazono-phenyl-acetaldehyde oxime (28 g, 168 mmol) at room temperature under nitrogen in dichloromethane (300 ml) was added trimethyl orthoacetate (19 ml, 168 mmol) and p-toluenesulfonic acid (1.6 g, 8.4 mmol). The reaction mixture was stirred for 18 h and then concentrated in vacuo. Xylene (300 ml) was added followed by trimethyl orthoacetate (19 ml, 168 mmol) and the mixture heated to 130° C. for 2 h. The reaction mixture was evaporated in vacuo. The residue was purified by flash chromatography (SiO2; 50% EtOAc in hexanes) and the product was recrystallised from a mixture of dichloromethane and ethyl acetate to afford the title compound as a white solid (11.5 g). δH (400 MHz; CDCl3) 2.86 (3H, s), 7.57 (3H, m), 7.99 (2H, m), 8.52 (1H, s). m/z (ES+) 188 (M+1).
Name
hydrazono-phenyl-acetaldehyde oxime
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1](=[C:3]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH:4]=[N:5][OH:6])[NH2:2].[C:13](OC)(OC)(OC)[CH3:14].C1(C)C=CC(S(O)(=O)=O)=CC=1>ClCCl>[CH3:13][C:14]1[N:2]=[N:1][C:3]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[CH:4][N+:5]=1[O-:6]

Inputs

Step One
Name
hydrazono-phenyl-acetaldehyde oxime
Quantity
28 g
Type
reactant
Smiles
N(N)=C(C=NO)C1=CC=CC=C1
Name
Quantity
19 mL
Type
reactant
Smiles
C(C)(OC)(OC)OC
Name
Quantity
1.6 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
19 mL
Type
reactant
Smiles
C(C)(OC)(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
Xylene (300 ml) was added
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (SiO2; 50% EtOAc in hexanes)
CUSTOM
Type
CUSTOM
Details
the product was recrystallised from a mixture of dichloromethane and ethyl acetate

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC=1N=NC(=C[N+]1[O-])C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: CALCULATEDPERCENTYIELD 36.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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